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molecular formula C25H40O3 B8682564 Hexadecyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 150113-05-6

Hexadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No. B8682564
M. Wt: 388.6 g/mol
InChI Key: UYRIBRFIGLHCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919404B2

Procedure details

4-Hydroxy cinnamic acid (10 g, 61 mmol) was combined with 1-hexadecanol (14.0 g, 58 mmol), p-toluenesulfonic acid (1.2 g, 6.3 mmol) and 100 ml toluene and heated to 140° C. for 24 h with continual removal of water using a Dean-Stark distillation apparatus. The mixture was cooled to room temperature and 50 ml ethyl acetate added. The solution was washed with water, 5% sodium hydrogen carbonate, brine and then dried over magnesium sulfate. The product was recrystallized from ethyl acetate to give 4.8 g 3-(4-hydroxy-phenyl)-acrylic acid hexadecyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH2:13](O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>O>[CH2:28]([O:9][C:8](=[O:10])[CH:7]=[CH:6][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:12][CH:11]=1)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a Dean-Stark distillation apparatus
ADDITION
Type
ADDITION
Details
50 ml ethyl acetate added
WASH
Type
WASH
Details
The solution was washed with water, 5% sodium hydrogen carbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OC(C=CC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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